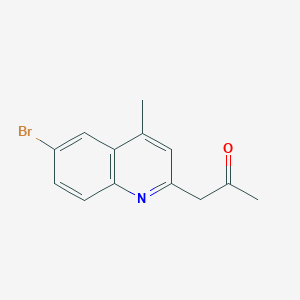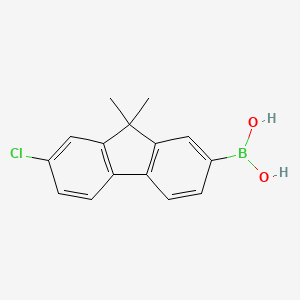
3-Piperidinecarboxylic acid, 1-(4-cyano-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
The synthesis of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the introduction of the piperidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Another piperidine derivative with different functional groups.
1-Benzylpyrrolidine-3-amine: A compound with a similar structure but different substituents.
N-(piperidine-4-yl) benzamide: A compound with a piperidine ring and a benzamide group These compounds share some similarities in their chemical structure but differ in their specific functional groups and applications
Eigenschaften
CAS-Nummer |
870889-67-1 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O2/c18-10-12-7-8-16(15-6-2-1-5-14(12)15)19-9-3-4-13(11-19)17(20)21/h1-2,5-8,13H,3-4,9,11H2,(H,20,21) |
InChI-Schlüssel |
FZMGFHWLHIUPNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)




![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)




![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)


